(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone
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Overview
Description
(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone is a chemical compound that belongs to the class of benzoxepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone typically involves the nucleophilic substitution reaction of 7-bromobenzo[b]oxepin with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as acetone or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzoxepin ring can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted benzoxepin derivatives.
Oxidation: Oxides or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone: Similar in structure but with a chlorine atom instead of bromine.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Contains a thiadiazole ring instead of an oxepin ring.
Uniqueness
(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of both bromine and morpholine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(7-bromo-1-benzoxepin-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-13-1-2-14-12(10-13)9-11(3-6-20-14)15(18)17-4-7-19-8-5-17/h1-3,6,9-10H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZHMYUGAXBHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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